2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

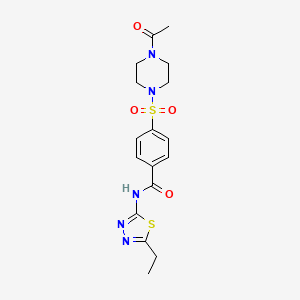

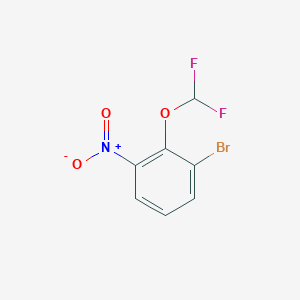

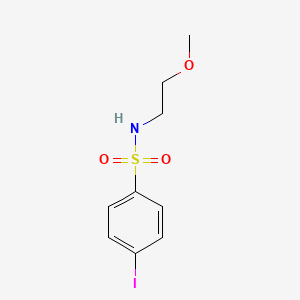

“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3 . It has an average mass of 333.313 Da and a monoisotopic mass of 333.080109 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

Fluorescence Sensing and Imaging

- Cysteine Detection : A fluorescent sensor based on a xanthene derivative was developed for the selective detection of cysteine, showcasing its potential for rapid and convenient cysteine detection in living tissues. This sensor exhibited excellent selectivity and sensitivity, demonstrating its practical value in biological applications (Peng et al., 2020).

- Reactive Oxygen Species Detection : Novel fluorescence probes were designed to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical and reactive intermediates of peroxidase. These probes were applied to living cells, highlighting their utility in studying the roles of hROS in biological systems (Setsukinai et al., 2003).

Anticancer Activity

- Inhibition of Histone Deacetylase (HDA) : A synthetic benzamide derivative, MS-27-275, demonstrated significant in vivo antitumor activity against human tumors by inhibiting histone deacetylase, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Synthesis of Fluorinated Heterocycles

- Fluorinated Heterocycles Synthesis : Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the creation of diverse compounds with potential applications in pharmaceutical and agrochemical industries. This method highlights the importance of fluorinated compounds in medicinal chemistry (Wu et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Theoretical and experimental studies on the synthesis of xanthene derivatives demonstrated their effectiveness as inhibitors against the corrosion of mild steel in acidic media. This research offers insights into the development of new corrosion inhibitors for industrial applications (Arrousse et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .

Mode of Action

This compound interacts with its target by enhancing the Nrf2 translocation . This interaction results in the counteraction of cytotoxicity, thereby indicating a tight relationship between the xanthone scaffold of the compound and the Nrf2 activation .

Biochemical Pathways

The compound affects the Nrf2 pathway, which is responsible for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The downstream effects of this pathway modulation include enhanced cellular response towards oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced biocompatibility and counteraction of cytotoxicity . These effects are achieved through the modulation of the Nrf2 pathway, which enhances the cellular response towards oxidative stress and inflammation .

properties

IUPAC Name |

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGLHCZQWBZADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)

![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2812068.png)

![Ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2812069.png)

![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)